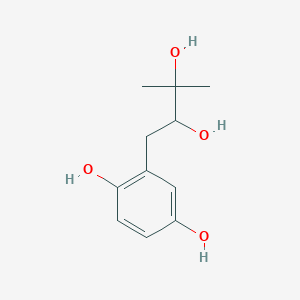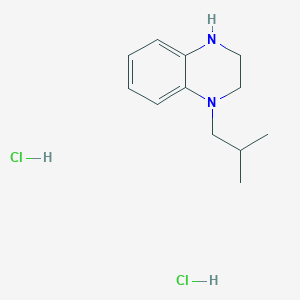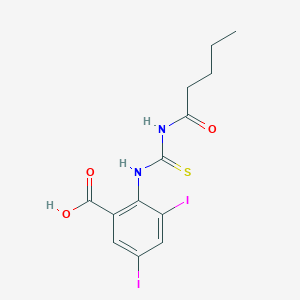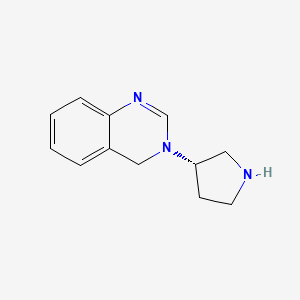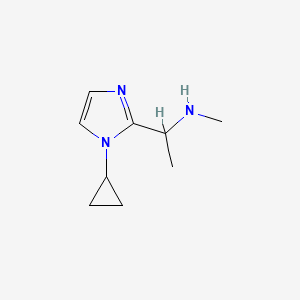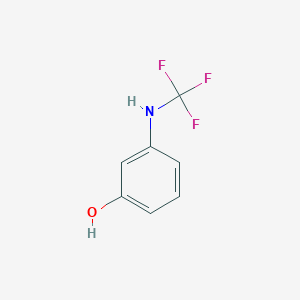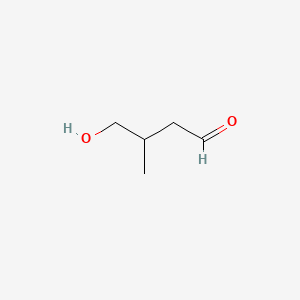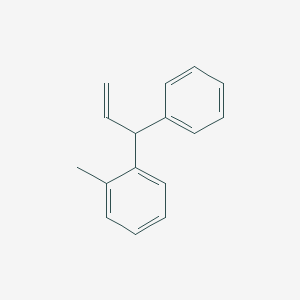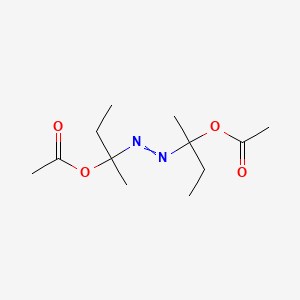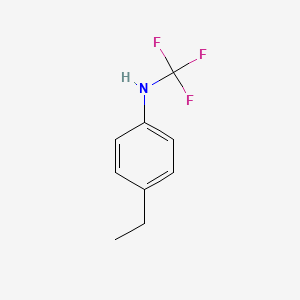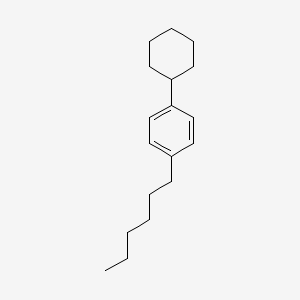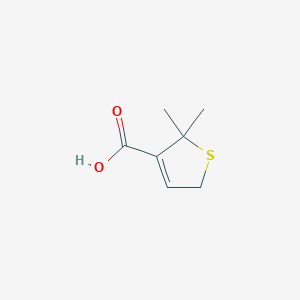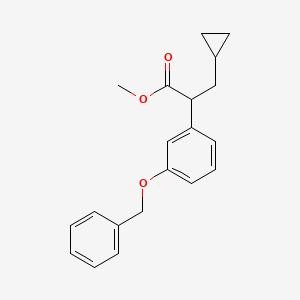
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate is an organic compound with a complex structure that includes a benzyloxy group, a phenyl ring, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable phenyl derivative under acidic conditions.
Cyclopropyl group introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Ester reduction results in the formation of the corresponding alcohol.
Substitution: Substitution reactions yield various substituted phenyl derivatives.
科学的研究の応用
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
Methyl 2-(3-(benzyloxy)phenyl)acetate: Similar structure but lacks the cyclopropyl group.
Methyl 2-(3-(benzyloxy)phenyl)propanoate: Similar structure but with different substituents on the propanoate group.
Uniqueness
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C20H22O3 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
methyl 3-cyclopropyl-2-(3-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C20H22O3/c1-22-20(21)19(12-15-10-11-15)17-8-5-9-18(13-17)23-14-16-6-3-2-4-7-16/h2-9,13,15,19H,10-12,14H2,1H3 |
InChIキー |
JJOJKPVGRBXFBZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1CC1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



